For instance, one paper details the synthesis of N-allyl-N(β-chlor)allylethanic acid (AEA) through the interaction of aminoethane acid with allyl chloride and (β-chlor)allyl chloride in an aqueous sodium hydroxide solution []. This reaction highlights the potential for synthesizing N-allyl substituted compounds using similar methodologies.
Another paper describes the synthesis of 2β‐carbomethoxy‐3β‐(4‐fluorophenyl)‐[N‐11C‐methyl]tropane ([11C]CFT or [11C]WIN‐35,428) via N-methylation of the corresponding nor-methyl precursor with [11C]iodomethane in DMF []. This illustrates the possibility of incorporating a 4-fluorophenyl group through the use of appropriately substituted precursors.
One paper investigates the crystal structure of (E)-1-[2,2-dichloro-1-(4-nitrophenyl)ethenyl]-2-(4-fluorophenyl)diazene, revealing a dihedral angle of 63.29° between the 4-fluorophenyl ring and the nitro-substituted benzene ring []. This highlights the structural influence of substituents on the benzene ring.
Another paper discusses 1-[(4-Fluorophenyl)methyl]-N-{1-[2-(4-methoxyphenyl)ethyl]-4-piperidyl}-1H-benzimidazol-2-amine (Astemizole), noting two molecules in the asymmetric unit with different conformations of the methoxyphenylethyl side chains []. This exemplifies the conformational flexibility that can arise in molecules containing multiple aromatic rings and flexible linkers.
One study examines the action of (S)-N-[1-(4-fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide (2), demonstrating its function as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition []. This emphasizes the impact of fluorine substitution on biological activity and metabolic stability.
Another study investigates the mechanism of action of ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242), revealing its selective inhibition of Toll-Like Receptor 4-mediated cytokine production through the suppression of intracellular signaling []. This finding highlights the potential for developing targeted therapeutic agents by modifying the substituents on the aromatic ring.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: